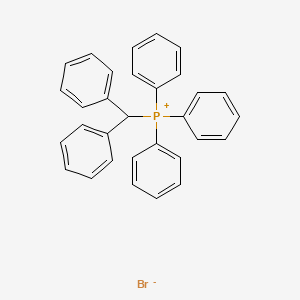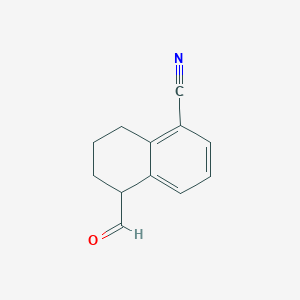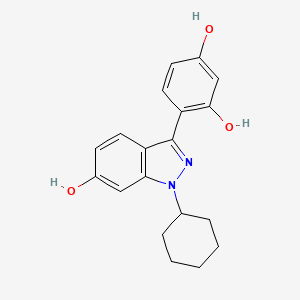
Benzhydryltriphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryltriphenylphosphonium bromide: is an organic compound with the molecular formula C31H26BrP. It is a quaternary phosphonium salt, which is often used as a reagent in organic synthesis, particularly in the Wittig reaction. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzhydryltriphenylphosphonium bromide can be synthesized through the reaction of benzhydryl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. One efficient method involves microwave irradiation, which significantly reduces reaction times and improves yields. For example, the reaction can be carried out at 60°C for 30 minutes under microwave irradiation, resulting in high yields of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzhydryltriphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is highly valuable in organic synthesis for the formation of carbon-carbon double bonds.
Common Reagents and Conditions: The Wittig reaction involving this compound typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming a ylide. The ylide then reacts with the carbonyl compound under mild conditions to produce the desired alkene.
Major Products: The major products formed from the reactions involving this compound are alkenes. The specific structure of the alkene depends on the carbonyl compound used in the reaction.
Applications De Recherche Scientifique
Chemistry: Benzhydryltriphenylphosphonium bromide is widely used in organic synthesis, particularly in the Wittig reaction, to form alkenes. It is also used as a precursor for the synthesis of other phosphonium salts and as a reagent in various substitution reactions .
Biology and Medicine: In biological research, this compound can be used as a tool to study cellular processes involving phosphonium salts. Its stability and reactivity make it suitable for use in various biochemical assays and experiments.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role in the synthesis of complex organic molecules makes it a valuable reagent in large-scale chemical manufacturing.
Mécanisme D'action
The mechanism of action of benzhydryltriphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt using a strong base. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane intermediate. The oxaphosphetane intermediate then decomposes to form the desired alkene and triphenylphosphine oxide .
Comparaison Avec Des Composés Similaires
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
Comparison: Benzhydryltriphenylphosphonium bromide is unique due to the presence of the benzhydryl group, which provides additional stability and reactivity compared to other phosphonium salts. This makes it particularly useful in reactions requiring high stability and specific reactivity patterns. Other similar compounds, such as benzyltriphenylphosphonium bromide, may have different reactivity profiles and are used in
Propriétés
Numéro CAS |
7333-65-5 |
|---|---|
Formule moléculaire |
C31H26BrP |
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
benzhydryl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C31H26P.BrH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1 |
Clé InChI |
FTSCODUNODCCCT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6-Chloropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B8699836.png)


![2-[2-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B8699848.png)





![N-methoxy-N-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8699899.png)
![2,3-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B8699903.png)



